2-Amino-3-(thiazol-5-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

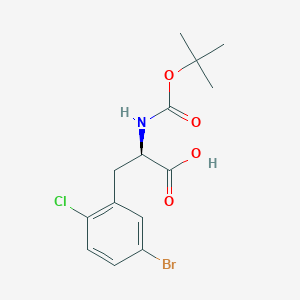

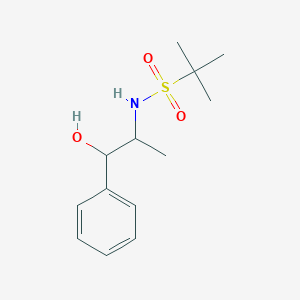

(R)-acide 2-amino-3-(thiazol-5-yl)propanoïque est un dérivé d'acide aminé chiral contenant un cycle thiazole

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Une méthode courante implique la réaction du 2-aminothiazole avec un dérivé d'acide α-bromo approprié en conditions basiques pour produire le produit souhaité . Les conditions de réaction incluent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et de bases telles que l'hydroxyde de sodium ou le carbonate de potassium.

Méthodes de production industrielle

La production industrielle de (R)-acide 2-amino-3-(thiazol-5-yl)propanoïque peut impliquer des méthodes plus évolutives et économiques. Ces méthodes utilisent souvent des réacteurs à flux continu et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs et de techniques de purification avancées telles que la cristallisation et la chromatographie sont courantes dans les environnements industriels .

Analyse Des Réactions Chimiques

Types de réactions

(R)-acide 2-amino-3-(thiazol-5-yl)propanoïque subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution : Halogénures d'alkyle, chlorures d'acyle.

Principaux produits formés

Oxydation : Sulfoxydes, sulfones.

Réduction : Dérivés de thiazolidine.

Substitution : Divers dérivés de thiazole substitués.

Applications de la recherche scientifique

(R)-acide 2-amino-3-(thiazol-5-yl)propanoïque a de nombreuses applications dans la recherche scientifique :

Biologie : Étudié pour son rôle dans l'inhibition enzymatique et comme biomarqueur potentiel de certaines maladies.

Mécanisme d'action

Le mécanisme d'action de (R)-acide 2-amino-3-(thiazol-5-yl)propanoïque implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le cycle thiazole peut participer aux liaisons hydrogène et aux interactions π-π, qui sont cruciales pour son affinité de liaison et sa spécificité . Ces interactions peuvent moduler l'activité des enzymes et des récepteurs, entraînant divers effets biologiques.

Applications De Recherche Scientifique

®-2-Amino-3-(thiazol-5-yl)propanoic acid has numerous applications in scientific research:

Mécanisme D'action

The mechanism of action of ®-2-Amino-3-(thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Composés similaires

2-aminothiazole : Un analogue plus simple présentant des activités biologiques similaires, mais sans la partie acide aminée.

Acide thiazolidine-4-carboxylique : Contient un cycle thiazolidine au lieu d'un cycle thiazole, avec des propriétés chimiques et des applications différentes.

Acide thiazole-4-carboxylique : Un autre dérivé de thiazole avec une réactivité et des utilisations distinctes.

Unicité

(R)-acide 2-amino-3-(thiazol-5-yl)propanoïque est unique en raison de sa combinaison d'un cycle thiazole et d'une partie acide aminée, qui confère des propriétés chimiques et biologiques spécifiques. Cette double fonctionnalité en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie.

Propriétés

IUPAC Name |

2-amino-3-(1,3-thiazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-8-3-11-4/h2-3,5H,1,7H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGDVXZYFYKJJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12275332.png)

![2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}oxy)-5-methoxypyrimidine](/img/structure/B12275333.png)

![4,7-dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12275346.png)

![1-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B12275347.png)

![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B12275354.png)

![N-{1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12275357.png)

![[5-Bromo-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B12275360.png)